(r)-Tetrahydrothiophen-3-ol chemical properties
(r)-Tetrahydrothiophen-3-ol chemical properties
An In-Depth Technical Guide to (R)-Tetrahydrothiophen-3-ol: Properties, Synthesis, and Applications
Introduction
(R)-Tetrahydrothiophen-3-ol, a chiral sulfur-containing heterocycle, has emerged as a critical building block in modern medicinal chemistry. Its unique stereochemistry and functional group arrangement make it an indispensable intermediate in the synthesis of complex pharmaceutical agents. The significance of this compound lies primarily in its role as a precursor to potent antibiotics, most notably those in the penem and carbapenem classes. For instance, it is a key intermediate in the synthesis of sulopenem, a powerful antibacterial agent.[1] This guide provides a comprehensive overview of its chemical properties, advanced synthetic methodologies, and applications, tailored for professionals in research and drug development.
Compound Identification:
Physicochemical Properties
The physical and chemical characteristics of (R)-Tetrahydrothiophen-3-ol are fundamental to its handling, storage, and application in synthetic chemistry. These properties dictate the choice of solvents, reaction conditions, and purification methods.
| Property | Value | Source |
| Appearance | Light yellow to yellow liquid | ChemicalBook[5] |
| Boiling Point | 84-85 °C at 7 Torr | ChemicalBook[5] |
| 42 °C at 0.3 Torr | CAS Common Chemistry[3] | |
| Density | 1.1762 g/cm³ | ChemicalBook[5] |
| pKa | 14.43 ± 0.20 (Predicted) | ChemicalBook[5] |
| Storage Temp. | 2-8°C | ChemicalBook[5] |
Spectroscopic Characterization
Structural elucidation and purity assessment of (R)-Tetrahydrothiophen-3-ol rely on standard spectroscopic techniques. While specific spectra are proprietary, the expected characteristics can be predicted based on its molecular structure.
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¹H NMR Spectroscopy: The proton NMR spectrum would exhibit characteristic signals for the protons on the tetrahydrothiophene ring and the hydroxyl group. The protons adjacent to the sulfur atom (at C2 and C5) would appear as multiplets in the 2.7-3.0 ppm range. The proton on the chiral center (C3) bearing the hydroxyl group would likely appear as a multiplet around 4.0-4.5 ppm. The remaining protons on C4 would also present as multiplets, likely in the 1.8-2.2 ppm region. The hydroxyl proton signal would be a broad singlet, with its chemical shift dependent on concentration and solvent.
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¹³C NMR Spectroscopy: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms of the tetrahydrothiophene ring. The carbon atom attached to the hydroxyl group (C3) would be the most downfield-shifted among the ring carbons, typically in the 65-75 ppm range. The carbons adjacent to the sulfur atom (C2 and C5) would appear in the 30-40 ppm region, while the remaining carbon (C4) would be found further upfield.
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol functional group. C-H stretching vibrations for the saturated ring structure would be observed just below 3000 cm⁻¹. The C-O stretching vibration would appear in the 1050-1150 cm⁻¹ region.
Asymmetric Synthesis: The Biocatalytic Approach
Achieving high enantiomeric purity is paramount for the use of (R)-Tetrahydrothiophen-3-ol in pharmaceutical synthesis. While traditional chemical methods often involve toxic catalysts and harsh conditions, biocatalysis has emerged as a superior alternative, offering high efficiency and stereoselectivity under mild, aqueous conditions.[6] The enzymatic reduction of the prochiral ketone, Tetrahydrothiophen-3-one, using a ketoreductase (KRED) is a state-of-the-art method for producing the desired (R)-enantiomer.[6][7]
Workflow for Biocatalytic Reduction
The process leverages an engineered ketoreductase enzyme, often immobilized on a solid support to enhance stability and facilitate reuse. Isopropanol frequently serves as a sacrificial co-substrate for cofactor (NADPH) regeneration.
Caption: Biocatalytic synthesis workflow.
Experimental Protocol: Enzymatic Reduction of Tetrahydrothiophen-3-one
This protocol is a representative example based on established methodologies for the synthesis of optically active (R)-tetrahydrothiophene-3-ol.[7]
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Enzyme Preparation: An immobilized ketoreductase, such as apKRED-9 immobilized on a resin like CEP or LX1000HA, is prepared according to the manufacturer's specifications.[7]
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Reaction Setup: A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) is prepared.
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Substrate Addition: Tetrahydrothiophen-3-one is added to the buffer solution.
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Co-substrate and Cofactor: Isopropanol (typically in a volume ratio with the buffer) is added as the co-substrate. A catalytic amount of the cofactor NADP⁺ is also added.
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Enzyme Introduction: The immobilized ketoreductase is added to the reaction mixture.
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Reaction Conditions: The mixture is agitated at a controlled temperature (e.g., 30-40°C) and pH. The reaction progress is monitored using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
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Work-up and Isolation: Upon completion (>99% conversion), the immobilized enzyme is removed by filtration. The aqueous phase is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by vacuum distillation to yield (R)-Tetrahydrothiophen-3-ol with high chemical (>99%) and enantiomeric (>99.5% ee) purity.[7]
Chemical Reactivity and Applications in Drug Development
The synthetic utility of (R)-Tetrahydrothiophen-3-ol stems from the reactivity of its two key functional groups: the secondary alcohol and the thioether. The hydroxyl group can be readily derivatized through esterification, etherification, or oxidation, or it can be used as a nucleophile. The thioether can be oxidized to the corresponding sulfoxide or sulfone, which can alter the molecule's polarity and hydrogen bonding capacity.
Its primary application is as a chiral synthon. The stereochemically defined hydroxyl group and the tetrahydrothiophene ring provide a rigid scaffold that is incorporated into larger, more complex molecules, particularly in the development of novel antibiotics.
Caption: Role as a key synthetic intermediate.
Safety and Handling
(R)-Tetrahydrothiophen-3-ol is classified as an irritant. Adherence to proper safety protocols is essential to minimize risk during its handling and use.
GHS Hazard Statements: [4]
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H315: Causes skin irritation.[4]
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H319: Causes serious eye irritation.[4]
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H335: May cause respiratory irritation.[4]
Protocol for Safe Handling and Storage
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Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
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Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin Protection: Wear a lab coat. Change clothing immediately if it becomes contaminated.[9]
-
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[8][9] Keep the compound away from open flames, hot surfaces, and other sources of ignition.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, following the recommended storage temperature of 2-8°C.[5][8]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Conclusion
(R)-Tetrahydrothiophen-3-ol stands out as a high-value chiral intermediate with significant applications in the pharmaceutical industry. Its importance is underscored by the development of highly efficient and sustainable biocatalytic production methods that deliver the molecule with exceptional enantiopurity. For researchers and drug development professionals, a thorough understanding of its chemical properties, synthetic routes, and handling requirements is crucial for leveraging its full potential in the creation of next-generation therapeutics.
References
-
Highly Efficient Production of Optically Active (R)-Tetrahydrothiophene-3-ol in Batch and Continuous Flow by Using Immobilized Ketoreductase. ACS Publications. [Link]
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(3R)-Tetrahydrothiophene-3-ol. CAS Common Chemistry. [Link]
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(r)-Tetrahydrothiophen-3-ol. PubChem. [Link]
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Example of the simplified process for the synthesis of (R)‐tetrahydrothiophene‐3‐ol. ResearchGate. [Link]
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TETRAHYDRO-THIOPHEN-3-OL | CAS#:3334-05-2. Chemsrc. [Link]
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Solvent-controlled diastereodivergent cascade synthesis of trisubstituted tetrahydrothiophenes utilizing polystyrene-supported amine. Arkivoc. [Link]
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